Cas no 1854423-89-4 (Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl-)
Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl-
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- Inchi: 1S/C11H20N2O/c1-11(2)7-13(6-9(11)12)10(14)8-4-3-5-8/h8-9H,3-7,12H2,1-2H3
- InChI Key: VKLDPTKNZSLUBD-UHFFFAOYSA-N
- SMILES: C(N1CC(N)C(C)(C)C1)(C1CCC1)=O
Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01102993-1g |
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 95% | 1g |
¥7245.0 | 2023-03-19 | |
| Enamine | EN300-691353-0.05g |
1-cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 0.05g |
$1224.0 | 2023-06-01 | ||
| Enamine | EN300-691353-0.1g |
1-cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 0.1g |
$1283.0 | 2023-06-01 | ||
| Enamine | EN300-691353-0.25g |
1-cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 0.25g |
$1341.0 | 2023-06-01 | ||
| Enamine | EN300-691353-0.5g |
1-cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 0.5g |
$1399.0 | 2023-06-01 | ||
| Enamine | EN300-691353-1.0g |
1-cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 1g |
$1458.0 | 2023-06-01 | ||
| Enamine | EN300-691353-2.5g |
1-cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 2.5g |
$2856.0 | 2023-06-01 | ||
| Enamine | EN300-691353-5.0g |
1-cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 5g |
$4226.0 | 2023-06-01 | ||
| Enamine | EN300-691353-10.0g |
1-cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine |
1854423-89-4 | 10g |
$6266.0 | 2023-06-01 |
Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl-
Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl
The compound Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl with CAS No. 1854423-89-4 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutyl group with a pyrrolidine ring substituted with an amino group and two methyl groups. The methanone functional group further enhances its chemical reactivity and potential applications in various industries.
Recent studies have highlighted the importance of this compound in the development of novel pharmaceutical agents. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the synthesis of drugs targeting specific biological pathways. The cyclobutane ring, known for its strained geometry, plays a crucial role in modulating the compound's reactivity and stability. This structural feature makes it an attractive candidate for use in drug design, where precise control over molecular interactions is essential.
The synthesis of Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the subsequent introduction of the methanone group. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions, ensuring high yields and purity of the final product.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of complex molecules with therapeutic properties. For instance, researchers have investigated its role in the development of anti-inflammatory agents and neuroprotective drugs. The presence of the amino group on the pyrrolidine ring allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.
In addition to its pharmacological applications, Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and advanced materials. Studies have explored its ability to act as a building block for self-assembled monolayers and other nanostructured materials, highlighting its versatility across multiple disciplines.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the cyclobutane ring significantly influences the molecule's electronic properties, making it an ideal candidate for use in redox reactions and other electron transfer processes. These findings have opened new avenues for its application in energy storage systems and catalysis.
The compound's stability under various environmental conditions has also been a subject of extensive research. Studies have demonstrated that Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl exhibits remarkable resilience to thermal degradation and oxidative stress, making it suitable for use in harsh industrial settings. Its ability to maintain structural integrity under these conditions underscores its practicality as a building block for high-performance materials.
In conclusion, Methanone, (4-amino-3,3-dimethyl-1-pyrrolidinyl)cyclobutyl with CAS No. 1854423-89-4 is a versatile compound with a wide range of applications across multiple scientific domains. Its unique structure and reactivity make it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new properties and potential uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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